molecular formula C8H8F2N2O B13514169 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Cat. No.: B13514169
M. Wt: 186.16 g/mol
InChI Key: AAPAHMKOSORLFK-UHFFFAOYSA-N
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Description

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H8F2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method involves the reaction of a difluorinated intermediate with hydrazine to form the indazole ring, followed by oxidation to introduce the carbaldehyde group .

Industrial Production Methods

the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carbaldehyde

InChI

InChI=1S/C8H8F2N2O/c9-8(10)2-1-6-5(3-8)7(4-13)12-11-6/h4H,1-3H2,(H,11,12)

InChI Key

AAPAHMKOSORLFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1NN=C2C=O)(F)F

Origin of Product

United States

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